rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis
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Overview
Description
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[310]hexane-1-carboxylic acid, cis is a bicyclic compound characterized by its unique structure, which includes four fluorine atoms and a carboxylic acid group
Preparation Methods
The synthesis of rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis can be achieved through several synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing the desired bicyclic scaffold.
Chemical Reactions Analysis
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biological processes.
Comparison with Similar Compounds
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis can be compared with other similar compounds, such as:
- rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
- rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
- rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxamide
These compounds share similar bicyclic structures but differ in their functional groups and fluorine content. The presence of fluorine atoms in rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C7H6F4O2 |
---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
(1S,5S)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H6F4O2/c8-6(9)2-3-1-5(3,4(12)13)7(6,10)11/h3H,1-2H2,(H,12,13)/t3-,5-/m0/s1 |
InChI Key |
ZDFPNTSSZIUGBT-UCORVYFPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(C(C(C2)(F)F)(F)F)C(=O)O |
Canonical SMILES |
C1C2C1(C(C(C2)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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